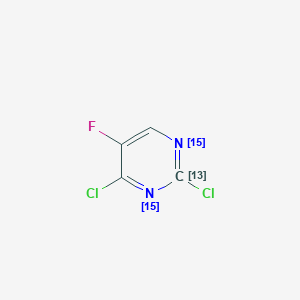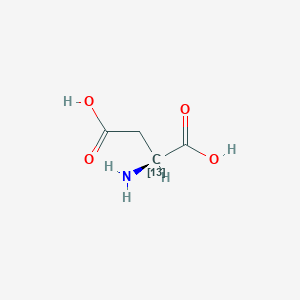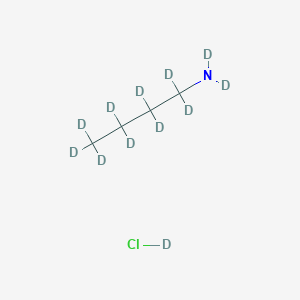
prop-2-en(15N)nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en(15N)nitrile, also known as acrylonitrile, is a colorless, volatile liquid with a slightly sweet odor. It is an important organic compound used in the production of various polymers and chemicals. The compound has the molecular formula C3H3N and a molecular weight of 53.06 g/mol . It is soluble in water and many organic solvents, making it versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en(15N)nitrile can be synthesized through several methods. One common method is the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst, typically bismuth molybdate, at high temperatures (400-500°C) . The reaction produces acrylonitrile, water, and nitrogen gas.
Industrial Production Methods
In industrial settings, the Sohio process is widely used for the production of this compound. This process involves the catalytic ammoxidation of propylene in a fluidized bed reactor. The reaction conditions include a temperature of around 450°C and a pressure of 1-2 atm. The process is highly efficient and produces high yields of acrylonitrile .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en(15N)nitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acrylamide or acrylic acid.
Reduction: It can be reduced to produce propionitrile or propylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Acrylamide, acrylic acid.
Reduction: Propionitrile, propylamine.
Substitution: Various substituted acrylonitrile derivatives.
Scientific Research Applications
Prop-2-en(15N)nitrile has numerous applications in scientific research:
Chemistry: It is used as a monomer in the production of polyacrylonitrile, which is a precursor for carbon fibers.
Biology: It is used in the synthesis of various biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: It is used in the production of plastics, synthetic rubber, and adhesives.
Mechanism of Action
The mechanism of action of prop-2-en(15N)nitrile involves its ability to undergo polymerization and various chemical reactions. In biological systems, it can interact with cellular components and enzymes, leading to the formation of reactive intermediates that can affect cellular functions. The compound can also act as a precursor for the synthesis of other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: Similar in structure and properties, used in similar applications.
Methacrylonitrile: Similar but with a methyl group, used in the production of specialty polymers.
Vinylidene cyanide: Similar but with a different substitution pattern, used in the synthesis of various chemicals.
Uniqueness
Prop-2-en(15N)nitrile is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo polymerization makes it valuable in the production of high-performance materials such as carbon fibers and synthetic rubber .
Properties
CAS No. |
91628-89-6 |
|---|---|
Molecular Formula |
C3H3N |
Molecular Weight |
54.06 g/mol |
IUPAC Name |
prop-2-en(15N)nitrile |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i4+1 |
InChI Key |
NLHHRLWOUZZQLW-AZXPZELESA-N |
Isomeric SMILES |
C=CC#[15N] |
Canonical SMILES |
C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)



![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)


![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)


